6-chloro-5-ethynylpyrazin-2-amine
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Overview
Description
6-chloro-5-ethynylpyrazin-2-amine is an organic compound that belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethynyl group at the 5th position, and an amino group at the 2nd position on the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-ethynylpyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative, such as 2,6-dichloropyrazine.
Substitution Reaction: The chlorine atom at the 5th position is substituted with an ethynyl group using a palladium-catalyzed Sonogashira coupling reaction. This reaction involves the use of an ethynylating agent, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a base like triethylamine.
Amination: The chlorine atom at the 2nd position is then substituted with an amino group through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-chloro-5-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The chlorine and amino groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride (NaH) and various amines or halides are used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amines or alkanes.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
6-chloro-5-ethynylpyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-5-ethynylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2
Properties
CAS No. |
2764012-30-6 |
---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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